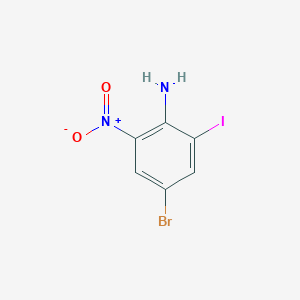

4-Bromo-2-iodo-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVSESOKQSEEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443570 | |

| Record name | 4-bromo-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180624-08-2 | |

| Record name | 4-bromo-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2-iodo-6-nitroaniline (CAS: 180624-08-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Bromo-2-iodo-6-nitroaniline is limited in publicly accessible literature. This guide provides a comprehensive overview based on data from structurally analogous compounds and its likely application as a synthetic building block. All data presented herein, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.

Introduction

This compound is a halogenated nitroaniline derivative with the chemical formula C₆H₄BrIN₂O₂. Its structure, featuring bromo, iodo, and nitro functional groups on an aniline scaffold, makes it a potentially valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of multiple reactive sites allows for diverse chemical modifications, making it an attractive building block for the synthesis of complex molecules. Notably, this compound is classified by some suppliers as a "Protein Degrader Building Block," strongly suggesting its utility in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on the properties of structurally related compounds and computational models.

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₆H₄BrIN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 342.92 g/mol | [1][2][4][5] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C | [2] |

| Topological Polar Surface Area | 71.8 Ų | [6] |

| Complexity | 187 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 1 | [6] |

Proposed Synthesis

A plausible synthetic route for this compound, based on established methodologies for the synthesis of substituted anilines, is proposed below. The synthesis would likely proceed via a multi-step pathway involving nitration, bromination, and iodination of an aniline precursor. The following is a hypothetical, yet chemically reasonable, experimental protocol.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of Aniline

-

In a round-bottom flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a specified time to form acetanilide.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash with water, and dry the crude acetanilide.

Step 2: Bromination of Acetanilide

-

Dissolve the acetanilide in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate 4-bromoacetanilide.

-

Filter, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry.

Step 3: Nitration of 4-Bromoacetanilide

-

To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-bromoacetanilide in portions, maintaining a low temperature.

-

Stir the mixture at a controlled temperature until the nitration is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate 4-bromo-2-nitroacetanilide.

-

Filter, wash thoroughly with cold water until the washings are neutral, and dry.

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide

-

Heat the 4-bromo-2-nitroacetanilide with a solution of sulfuric acid in ethanol under reflux.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Neutralize with a base (e.g., sodium carbonate) to precipitate 4-bromo-2-nitroaniline.

-

Filter, wash with water, and dry the product.

Step 5: Iodination of 4-Bromo-2-nitroaniline

-

Dissolve 4-bromo-2-nitroaniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) portion-wise.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Potential Applications in Drug Discovery

Halogenated anilines are crucial building blocks in medicinal chemistry. The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Role in PROTAC Development

The classification of this compound as a "Protein Degrader Building Block" points towards its application in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

A typical PROTAC consists of three components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound can be envisioned as a versatile scaffold for constructing either the POI-binding ligand or the E3 ligase-binding ligand, or as a core component of the linker. The bromo and iodo groups offer orthogonal reactivity for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of other molecular fragments. The nitro group can be reduced to an amine, providing another point for functionalization.

Caption: Conceptual workflow illustrating the use of this compound in PROTAC synthesis.

Safety and Handling

Based on the Safety Data Sheets (SDS) for this compound and related compounds, the following safety precautions should be observed:

-

Hazard Statements: Harmful if swallowed.[4][6] May cause skin and eye irritation.

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a polysubstituted aniline with significant potential as a versatile building block in organic synthesis, particularly for applications in drug discovery and the development of novel therapeutic modalities like PROTACs. While direct experimental data is scarce, this guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential role in medicinal chemistry. Researchers and scientists are encouraged to use this information as a starting point for their own experimental investigations into this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Synthesis of Halogenated Nitroanilines from p-Nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the synthesis of polysubstituted anilines, focusing on the halogenation of p-nitroaniline. While the direct synthesis of 4-Bromo-2-iodo-6-nitroaniline from p-nitroaniline presents significant challenges based on the principles of electrophilic aromatic substitution, this document outlines a viable and scientifically sound pathway for the synthesis of a closely related isomer, 2-Bromo-6-iodo-4-nitroaniline. The proposed multi-step synthesis starts from p-nitroaniline and proceeds through a sequential bromination and iodination process. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in the practical application of these methods.

Introduction

Polysubstituted anilines are fundamental building blocks in organic synthesis, serving as crucial intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise introduction of multiple substituents onto the aniline ring allows for the fine-tuning of chemical and physical properties, making the selective synthesis of these compounds a topic of significant interest.

The request to synthesize this compound from p-nitroaniline (4-nitroaniline) presents a synthetic puzzle. In p-nitroaniline, the amino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The directing effects of the amino group dominate, and with the para position occupied by the nitro group, electrophilic substitution is expected to occur at the ortho positions (2 and 6). A synthetic route starting from p-nitroaniline that results in a bromo substituent at the 4-position and a nitro group at the 6-position is not straightforward and would likely require complex multi-step procedures involving protection, rearrangement, or starting from a different precursor.

This guide, therefore, focuses on a predictable and feasible synthetic route to a related isomer, 2-Bromo-6-iodo-4-nitroaniline , starting from p-nitroaniline. This proposed pathway involves a two-step electrophilic halogenation sequence, which is consistent with the known directing effects of the substituents on the aniline ring.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-6-iodo-4-nitroaniline from p-nitroaniline is proposed to occur in two sequential steps:

-

Bromination: Electrophilic bromination of p-nitroaniline to yield 2-bromo-4-nitroaniline.

-

Iodination: Subsequent electrophilic iodination of 2-bromo-4-nitroaniline to yield the final product, 2-bromo-6-iodo-4-nitroaniline.

The overall workflow for this synthetic pathway is illustrated in the diagram below.

Caption: Proposed two-step synthesis of 2-Bromo-6-iodo-4-nitroaniline.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed two-step synthesis.

This protocol is adapted from the literature for the bromination of p-nitroaniline using ammonium bromide and hydrogen peroxide as the bromine source and oxidant, respectively.[2]

Reaction Scheme: p-Nitroaniline → 2-Bromo-4-nitroaniline

Experimental Procedure:

-

To a 50 ml flask, add p-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).

-

Add 30 ml of acetic acid to the flask and stir the mixture.

-

Slowly add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the stirring mixture.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction, a precipitate will form. Filter the precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-bromo-4-nitroaniline.

Quantitative Data for Step 1:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalent |

| p-Nitroaniline | 138.12 | 6 | 0.0435 | 1.0 |

| Ammonium Bromide | 97.94 | 4.5 | 0.0479 | 1.1 |

| Hydrogen Peroxide (35%) | 34.01 | 1.629 | 0.0479 | 1.1 |

| Acetic Acid | 60.05 | 30 ml | - | Solvent |

This proposed protocol utilizes N-iodosuccinimide (NIS) for the regioselective iodination of the 2-bromo-4-nitroaniline intermediate. The strong activating effect of the amino group directs the iodine to the vacant ortho position (C6).

Reaction Scheme: 2-Bromo-4-nitroaniline → 2-Bromo-6-iodo-4-nitroaniline

Experimental Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-nitroaniline (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 ml).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure 2-bromo-6-iodo-4-nitroaniline.

Quantitative Data for Step 2:

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalent |

| 2-Bromo-4-nitroaniline | 217.02 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.98 | 1.1 - 1.5 |

| Acetonitrile (anhydrous) | 41.05 | Solvent |

| Saturated Sodium Thiosulfate | - | Quenching Agent |

| Ethyl Acetate | 88.11 | Extraction Solvent |

| Brine | - | Washing Agent |

| Anhydrous Sodium Sulfate | 142.04 | Drying Agent |

Conclusion

While the direct synthesis of this compound from p-nitroaniline is synthetically challenging due to the directing effects of the substituents, this guide provides a robust and logical pathway for the synthesis of the closely related isomer, 2-Bromo-6-iodo-4-nitroaniline. The presented two-step protocol, involving sequential bromination and iodination, is based on well-established electrophilic aromatic substitution reactions. The detailed experimental procedures and quantitative data tables offer a practical framework for researchers in the field of organic synthesis to produce this valuable polysubstituted aniline intermediate. Further experimental validation is recommended to optimize reaction conditions and yields for specific laboratory settings.

References

Unraveling C6H4BrIN2O2: A Technical Guide for Researchers

An In-depth Exploration of the Synthetic, Physico-chemical, and Potential Biological Attributes of Bromo-iodo-nitroaniline Isomers for Drug Discovery and Development

Disclaimer: This technical guide addresses the chemical entity with the molecular formula C6H4BrIN2O2. Due to the limited availability of direct experimental data for specific isomers of this formula in peer-reviewed literature, this document presents a comprehensive overview based on data from structurally related compounds, established chemical principles, and predictive models. The content herein is intended for research and informational purposes only.

Abstract

The molecular formula C6H4BrIN2O2 represents a class of polysubstituted anilines, with isomers such as 4-Bromo-2-iodo-6-nitroaniline and 2-Bromo-4-iodo-6-nitroaniline being of particular interest in synthetic and medicinal chemistry. These compounds, characterized by the presence of electron-withdrawing nitro and halogen moieties, are anticipated to possess unique electronic and biological properties. This guide provides a detailed examination of the known chemical data, proposes synthetic routes, and, by inference from related structures, explores potential biological activities, including cytotoxicity and antimicrobial effects. Furthermore, it outlines relevant experimental protocols for the evaluation of these activities and discusses potential signaling pathways that may be modulated by this class of compounds. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel halogenated nitroaromatic compounds.

Introduction

Substituted anilines are a cornerstone of modern chemical and pharmaceutical research, forming the structural backbone of a vast array of therapeutic agents and functional materials. The introduction of multiple, distinct functional groups onto the aniline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. The molecular formula C6H4BrIN2O2, encompassing various bromo-iodo-nitroaniline isomers, presents a compelling scaffold for investigation. The presence of bromine, iodine, and a nitro group offers multiple sites for further chemical modification and suggests the potential for diverse biological activities.

This technical guide consolidates the available chemical information for C6H4BrIN2O2 isomers and provides a predictive framework for their biological evaluation. By examining the properties and activities of structurally analogous compounds, we can construct a scientifically grounded hypothesis regarding the potential applications of these molecules in areas such as oncology and infectious disease research.

Chemical and Physical Properties

Several isomers of C6H4BrIN2O2 are commercially available as research chemicals. The most commonly cited are this compound and 2-Bromo-4-iodo-6-nitroaniline. The key physicochemical properties of these compounds are summarized in Table 1.

| Property | This compound[1][2][3] | 2-Bromo-4-iodo-6-nitroaniline[4][5] |

| CAS Number | 180624-08-2 | 873980-29-1 |

| Molecular Weight | 342.92 g/mol | 342.92 g/mol |

| Appearance | Not specified | Not specified |

| Purity | Typically ≥98% | Not specified |

Synthesis and Experimental Protocols

The synthesis of bromo-iodo-nitroanilines can be achieved through multi-step synthetic pathways involving halogenation and nitration of aniline precursors. The specific regiochemistry is dictated by the directing effects of the substituents on the aromatic ring.

General Synthetic Approach

A plausible synthetic route to 2-Bromo-4-iodo-6-nitroaniline starts from 2-Bromo-6-nitroaniline. The introduction of the iodine atom can be achieved through electrophilic iodination.

Experimental Protocol: Synthesis of 2-Bromo-4-iodo-6-nitroaniline from 2-Bromo-6-nitroaniline [6]

-

Dissolution: Dissolve 2-Bromo-6-nitroaniline in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add an iodinating agent, for example, N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for 2-Bromo-4-iodo-6-nitroaniline.

Potential Biological Activities and In Vitro Evaluation

While direct biological data for C6H4BrIN2O2 isomers is scarce, the biological activities of related halogenated nitroanilines suggest potential cytotoxic and antimicrobial properties. The electron-withdrawing nature of the nitro and halogen groups can contribute to the molecule's ability to induce cellular stress.

Predicted Cytotoxicity

Substituted nitroanilines have been shown to exhibit varying degrees of cytotoxicity. The position and nature of the substituents play a crucial role in determining their biological effect. Generally, the presence of electron-withdrawing groups like nitro and halogens tends to increase cytotoxicity.

Table 2: Comparative Cytotoxicity of Structurally Related Anilines

| Compound | EC50 (µM) | Reference |

| Aniline | 1910 | [1] |

| 2-Nitroaniline | 180 | [1] |

| 4-Nitroaniline | 210 | [1] |

| 4-Chloroaniline | 110 | [1] |

| 2,4-Dichloroaniline | 72.5 | [1] |

EC50: Half-maximal effective concentration. Data derived from studies on submitochondrial particles and indicates relative toxicity.

Based on these trends, it is plausible that bromo-iodo-nitroaniline isomers could exhibit significant cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the C6H4BrIN2O2 isomer. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow for MTT Assay

Caption: Experimental workflow for the MTT cytotoxicity assay.

Predicted Antimicrobial Activity

Halogenated compounds and nitroaromatic structures are known to possess antimicrobial properties. It is therefore reasonable to hypothesize that C6H4BrIN2O2 isomers may exhibit activity against various microbial pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a serial dilution of the C6H4BrIN2O2 isomer in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Nitroaromatic compounds can exert their biological effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This can subsequently trigger signaling pathways leading to apoptosis (programmed cell death).

Hypothesized Mechanism of Action

The electron-deficient nature of the nitroaromatic ring in C6H4BrIN2O2 isomers could facilitate the acceptance of electrons from cellular reductases, leading to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, generating superoxide radicals and initiating a futile redox cycle that results in oxidative stress. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can lead to the activation of apoptotic pathways.

Potential Apoptotic Signaling Pathway

Caption: A potential signaling pathway for C6H4BrIN2O2-induced apoptosis.

Conclusion

The isomers of C6H4BrIN2O2 represent a class of compounds with significant, yet largely unexplored, potential in drug discovery and development. Based on the chemical properties of their functional groups and data from structurally related molecules, it is hypothesized that these compounds may exhibit potent cytotoxic and antimicrobial activities. The experimental protocols and potential mechanisms of action outlined in this technical guide provide a foundational framework for future research. Further investigation is warranted to elucidate the specific biological activities of this compound, 2-Bromo-4-iodo-6-nitroaniline, and other related isomers, and to validate their potential as therapeutic lead compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. scribd.com [scribd.com]

Physical and chemical properties of 4-Bromo-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Bromo-2-iodo-6-nitroaniline. The information is compiled from available experimental data and predictive models, offering a valuable resource for those utilizing this compound in synthesis, research, and drug discovery.

Chemical Identity and Physical Properties

This compound is a halogenated nitroaniline with the molecular formula C₆H₄BrIN₂O₂. Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, a nitro group, and an amino group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 180624-08-2 | Vendor Information |

| Molecular Formula | C₆H₄BrIN₂O₂ | Vendor Information |

| Molecular Weight | 342.92 g/mol | Vendor Information |

| Appearance | Yellow to orange solid | Vendor Information |

| Melting Point | 146-147 °C | Experimental Data |

| Boiling Point | 356.7 ± 42.0 °C | Predicted |

| Density | 2.418 ± 0.06 g/cm³ | Predicted |

| pKa | -3.25 ± 0.25 | Predicted |

| Storage | 2-8°C, protect from light | Vendor Information |

Solubility: While quantitative solubility data is not readily available, based on its structure and the properties of similar halogenated nitroanilines, this compound is expected to be:

-

Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.

-

Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.

-

Insoluble in water.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.42 | s | 1H | Ar-H |

| 8.00 | s | 1H | Ar-H |

| 6.15 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for this compound is not currently available in the searched literature. Predicted chemical shifts can be estimated using computational software or by comparison with structurally similar compounds. For reference, the predicted ¹³C NMR data for the closely related 4-bromo-2-nitroaniline shows signals in the aromatic region.

FT-IR Spectroscopy

Experimental FT-IR data for this compound is not currently available in the searched literature. The expected characteristic infrared absorption bands would include:

-

N-H stretching of the primary amine group around 3300-3500 cm⁻¹.

-

N-O stretching of the nitro group around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-N stretching around 1250-1350 cm⁻¹.

-

C-Br and C-I stretching in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not currently available in the searched literature. The expected molecular ion peak [M]⁺ would be observed at m/z 342.92, with isotopic peaks corresponding to the presence of bromine.

Synthesis and Reactivity

Synthetic Route

This compound can be synthesized from 4-bromo-2-nitroaniline.

An In-depth Technical Guide to 4-Bromo-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Bromo-2-iodo-6-nitroaniline (Molecular Weight: 342.92 g/mol ). This document is intended for professionals in research, chemical synthesis, and drug development who are interested in the utility of polysubstituted anilines as versatile chemical building blocks.

Chemical and Physical Properties

This compound is a halogenated nitroaniline derivative with the molecular formula C₆H₄BrIN₂O₂. Its structure incorporates a bromine atom, an iodine atom, and a nitro group on an aniline scaffold, making it a valuable intermediate for the synthesis of complex organic molecules. While experimental data for some properties of this specific compound are not widely available, a combination of experimental findings for closely related analogs and predicted data provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrIN₂O₂ | - |

| Molecular Weight | 342.92 g/mol | - |

| CAS Number | 180624-08-2 | - |

| Appearance | Orange solid | [1] |

| Melting Point | 146-147 °C | [1] |

| Boiling Point (Predicted) | 356.7 ± 42.0 °C | [1] |

| Density (Predicted) | 2.418 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -3.25 ± 0.25 | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, and dichloromethane. | Inferred from analogous compounds[2] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 4-bromo-2-nitroaniline. The following protocol is a detailed experimental procedure for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-2-nitroaniline

-

Iodine

-

Silver (I) sulfate

-

Ethanol

-

Dichloromethane

-

Diethyl ether

-

Petroleum ether (40-60)

Procedure:

-

To a solution of iodine (17.6 g, 0.0692 mol) dissolved in ethanol (300 mL), add 4-bromo-2-nitroaniline (14.3 g, 0.0659 mol) in a single portion.

-

Follow this with the addition of silver (I) sulfate (20.4 g, 0.0659 mol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the resulting solid with dichloromethane until all the orange product has dissolved.

-

Combine the filtrates and evaporate the solvent under vacuum to obtain a solid.

-

Wash the solid with a 1:1 mixture of diethyl ether and 40-60 petroleum ether.

-

Filter the solid to yield this compound as an orange solid (19.8 g, 88% yield).[1]

Purification: The product can be used in subsequent reactions without further purification.[1]

Characterization: The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

¹H NMR Data (400 MHz, CDCl₃):

-

δ 8.42 (s, 1H)

-

δ 8.00 (s, 1H)

-

δ 6.15 (br s, 2H, -NH₂)[1]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectral Data

Table 2: Spectral Data Summary

| Spectrum Type | Data for this compound | Data for 4-Bromo-2-nitroaniline (Starting Material) |

| ¹H NMR | δ 8.42 (s, 1H), 8.00 (s, 1H), 6.15 (br s, 2H)[1] | Available[3] |

| ¹³C NMR | Predicted values available for analogous compounds[1] | Available[4][5] |

| Mass Spectrometry (MS) | No experimental data found. | GC-MS data available[4][5] |

| Infrared (IR) Spectroscopy | No experimental data found. | FTIR data available[4][6] |

Predicted Spectral Interpretation Workflow

Caption: Workflow for spectral analysis and structure confirmation.

Applications in Research and Drug Development

Halogenated and nitrated anilines are important scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites on the this compound ring system allows for selective functionalization, making it a valuable building block for creating libraries of novel compounds for drug discovery.

The bromine and iodine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The nitro group can be reduced to an amino group, providing another point for chemical modification.

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications. Substituted anilines are core components of drugs targeting various diseases, including cancer and infectious diseases.[2] For instance, the anilinoquinazoline and anilinoquinoline scaffolds are crucial in the development of kinase inhibitors for cancer therapy.[2]

Potential Signaling Pathway Involvement

Given the prevalence of substituted anilines in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.

Caption: Potential inhibition of an RTK signaling pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Users should consult the SDS for detailed safety and handling information before working with this chemical.

This technical guide consolidates the available information on this compound to provide a foundational resource for researchers and developers. Further experimental validation of the predicted properties and exploration of its biological activities are encouraged to fully realize the potential of this versatile chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic routes for the preparation of 4-Bromo-2-iodo-6-nitroaniline, a polysubstituted aniline with applications as a versatile building block in medicinal chemistry and materials science. This document outlines detailed methodologies for the synthesis, including starting materials, reaction conditions, and purification techniques, based on established chemical principles and published experimental procedures for analogous compounds.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of bromo, iodo, and nitro functionalities onto an aniline scaffold. The choice of the starting material and the order of the synthetic steps are crucial for achieving the desired regioselectivity and overall yield. This guide will focus on three plausible synthetic routes, each commencing from a readily available substituted aniline.

The primary synthetic considerations involve the directing effects of the substituents on the aniline ring. The amino group is a potent ortho-, para-director and an activating group. Conversely, the nitro group is a meta-director and a strong deactivating group. Halogens (bromo and iodo) are deactivating yet ortho-, para-directing. The interplay of these electronic and steric effects governs the outcome of the electrophilic aromatic substitution reactions.

Synthetic Route 1: Starting from 2-Bromo-6-nitroaniline

This is arguably the most direct approach, involving the iodination of a commercially available precursor that already possesses the desired arrangement of the bromo and nitro groups relative to the amine.

Experimental Workflow

Caption: Synthetic pathway for this compound starting from 2-Bromo-6-nitroaniline.

Experimental Protocol

Step 1: Iodination of 2-Bromo-6-nitroaniline

This procedure involves the electrophilic iodination of 2-Bromo-6-nitroaniline at the position para to the amino group, which is activated and sterically accessible.

-

Materials:

-

2-Bromo-6-nitroaniline

-

N-Iodosuccinimide (NIS)

-

Acetic Acid

-

Water

-

Ethyl Acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-6-nitroaniline (1.0 equivalent) in glacial acetic acid.

-

To the stirred solution, add N-Iodosuccinimide (1.2 equivalents).

-

Heat the reaction mixture to 50°C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Quantitative Data

| Starting Material | Product | Reagents | Yield |

| 2-Bromo-6-nitroaniline | This compound | N-Iodosuccinimide, Acetic Acid | Not explicitly reported, but this is a common and generally high-yielding reaction type. |

Synthetic Route 2: Starting from 4-Bromoaniline

This multi-step synthesis involves the initial iodination of 4-bromoaniline, followed by nitration. The regioselectivity of both steps is critical.

Experimental Workflow

Caption: Synthetic pathway for this compound starting from 4-Bromoaniline.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-iodoaniline

The amino group of 4-bromoaniline directs the incoming iodine to the ortho position.

-

Materials:

-

4-Bromoaniline

-

Sodium Iodide (NaI)

-

Sodium Perborate Tetrahydrate (NaBO₃·4H₂O)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Water

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Suspend 4-bromoaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents) to the suspension.[1]

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC.[1]

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[1]

-

Wash the organic layer with a saturated aqueous sodium thiosulfate solution, followed by brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel.[1]

-

Step 2: Nitration of 4-Bromo-2-iodoaniline

The powerful activating and ortho-directing effect of the amino group will direct the nitro group to the C6 position.

-

Materials:

-

4-Bromo-2-iodoaniline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

-

Procedure (General Method):

-

In a flask, cool concentrated sulfuric acid to 0-5°C in an ice bath.

-

Slowly add 4-Bromo-2-iodoaniline to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

-

Quantitative Data

| Starting Material | Intermediate/Product | Reagents | Yield |

| 4-Bromoaniline | 4-Bromo-2-iodoaniline | NaI, NaBO₃·4H₂O, Acetic Acid | A similar iodination of 2-iodoaniline has been reported to yield 4-bromo-2-iodoaniline in 92% yield. |

| 4-Bromo-2-iodoaniline | This compound | Conc. HNO₃, Conc. H₂SO₄ | Yield not explicitly reported for this specific substrate. |

Synthetic Route 3: Starting from 2-Nitroaniline

This pathway involves the sequential halogenation of 2-nitroaniline. The order of bromination and iodination can be varied.

Experimental Workflow

Caption: Synthetic pathway for this compound starting from 2-Nitroaniline.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitroaniline

The amino group directs the bromine to the para position.

-

Materials:

-

2-Nitroaniline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve 2-nitroaniline in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

Step 2: Iodination of 4-Bromo-2-nitroaniline

The amino group will direct the iodine to the remaining ortho position (C6).

-

Materials:

-

4-Bromo-2-nitroaniline

-

N-Iodosuccinimide (NIS)

-

Acid catalyst (e.g., trifluoroacetic acid or sulfuric acid)

-

Suitable solvent (e.g., acetonitrile or dichloromethane)

-

-

Procedure (General Method):

-

Dissolve 4-Bromo-2-nitroaniline in the chosen solvent.

-

Add N-Iodosuccinimide (1.0-1.2 equivalents).

-

If required for this less activated substrate, add a catalytic amount of a strong acid.

-

Stir the mixture at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Quantitative Data

| Starting Material | Intermediate/Product | Reagents | Yield |

| 2-Nitroaniline | 4-Bromo-2-nitroaniline | Br₂, Acetic Acid | A 57% yield has been reported for the synthesis of 4-bromo-2-nitroaniline from 4-bromoaniline via nitration of the acetanilide, followed by hydrolysis.[2] Direct bromination of o-nitroaniline is a common procedure. |

| 4-Bromo-2-nitroaniline | This compound | NIS, Acid catalyst | Yield not explicitly reported for this specific transformation. |

Characterization of this compound

The structural confirmation and purity assessment of the final product and intermediates should be carried out using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts indicating the substitution pattern.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (342.92 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (typically two bands around 1520 cm⁻¹ and 1340 cm⁻¹), and C-H and C=C stretching of the aromatic ring.

-

Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.

Conclusion

This technical guide has outlined three viable synthetic routes for the preparation of this compound, a valuable building block for chemical synthesis. The choice of the most suitable pathway will depend on the availability of starting materials, desired scale of the reaction, and laboratory capabilities. The provided experimental protocols, based on established methodologies for similar transformations, offer a solid foundation for the successful synthesis and characterization of this target molecule. Further optimization of reaction conditions may be necessary to maximize yields and purity for each specific synthetic step.

References

The Differential Reactivity of Carbon-Halogen Bonds in 4-Bromo-2-iodo-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-iodo-6-nitroaniline is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The strategic disposition of three distinct functional groups—a bromine atom, an iodine atom, and a nitro group—on the aniline scaffold imparts a nuanced reactivity profile. This technical guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this molecule. We will explore its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by predicted data and detailed experimental protocols for analogous systems.

Introduction

Polyhalogenated anilines are of paramount importance in medicinal chemistry and drug development, offering multiple, orthogonally reactive handles for molecular diversification. The title compound, this compound, presents a particularly interesting case study in chemoselectivity. The inherent differences in the bond dissociation energies of the C-I and C-Br bonds, coupled with the electronic influence of the amino and nitro substituents, allow for a hierarchical approach to functionalization. This guide will serve as a comprehensive resource for researchers looking to leverage the unique reactivity of this scaffold.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₄BrIN₂O₂ | - |

| Molecular Weight | 373.92 g/mol | - |

| Melting Point | >150 °C | High degree of substitution and potential for intermolecular interactions. |

| Solubility | Sparingly soluble in non-polar solvents, more soluble in polar aprotic solvents (e.g., DMSO, DMF). | Presence of polar functional groups. |

| pKa (of -NH₂) | ~0-1 | Electron-withdrawing effects of the nitro and halogen substituents. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H-3 | 8.1 - 8.3 | - | Deshielded by the adjacent nitro group and iodine atom. |

| H-5 | 7.8 - 8.0 | - | Deshielded by the adjacent bromine atom. |

| C-1 | - | ~145-148 | Attached to the amino group. |

| C-2 | - | ~90-95 | Attached to the highly electronegative iodine atom (heavy atom effect). |

| C-3 | - | ~130-135 | Influenced by the adjacent nitro and iodo groups. |

| C-4 | - | ~115-120 | Attached to the bromine atom. |

| C-5 | - | ~125-130 | Influenced by the adjacent bromo group. |

| C-6 | - | ~148-152 | Attached to the electron-withdrawing nitro group. |

Note: These are estimations and actual experimental values may vary.

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized starting from commercially available 4-bromo-2-nitroaniline.[1][2][3]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 4-Bromo-2-nitroaniline (Illustrative)

This protocol is adapted from established procedures for the iodination of substituted anilines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitroaniline (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: To this solution, add a source of electrophilic iodine, such as a mixture of iodine (0.5 eq.) and iodic acid (0.2 eq.) in concentrated sulfuric acid, dropwise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is poured into an ice-water slurry. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a solution of sodium thiosulfate to remove unreacted iodine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is most pronounced in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[4][5] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group.[6][7]

Caption: Relative reactivity of C-I and C-Br bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In this compound, the C-I bond is expected to undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.[8][9] This allows for selective functionalization at the C-2 position.

Table 3: Predicted Conditions for Selective Suzuki-Miyaura Coupling

| Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Yield |

| C-2 (Iodo) | Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/H₂O | 80-90 | High |

| C-4 (Bromo) | Arylboronic acid | Pd(dppf)Cl₂ (5-10 mol%) | Cs₂CO₃ | Dioxane/H₂O | >100 | Moderate to High |

Sonogashira Coupling

Similar to the Suzuki coupling, the Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is expected to be highly selective for the C-I bond.[10][11][12]

Table 4: Predicted Conditions for Selective Sonogashira Coupling

| Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Yield |

| C-2 (Iodo) | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI (2-5 mol%) | Et₃N | THF/DMF | 25-50 | High |

| C-4 (Bromo) | Terminal Alkyne | Pd(OAc)₂/XPhos (5-10 mol%) | K₃PO₄ | Dioxane | >80 | Moderate |

Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene. The selectivity for the C-I bond over the C-Br bond is also anticipated in this transformation.[13][14][15]

Table 5: Predicted Conditions for Selective Heck Reaction

| Position | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Yield |

| C-2 (Iodo) | Alkene (e.g., Styrene) | Pd(OAc)₂ (2-5 mol%) | Et₃N | DMF | 80-100 | High |

| C-4 (Bromo) | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ (5-10 mol%) | K₂CO₃ | DMAc | >120 | Moderate |

Experimental Protocol: Selective Suzuki Coupling at the C-2 Position (Illustrative)

This protocol is based on established methods for selective cross-coupling of polyhalogenated arenes.[9][16]

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

Reaction Conditions: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Experimental workflow for selective Suzuki coupling.

Reactivity in Nucleophilic Aromatic Substitution (SNA)

The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen atoms activates the aromatic ring towards nucleophilic attack.[17][18][19][20][21][22][23] In the case of this compound, the nitro group is ortho to the iodine and para to the bromine. This positioning stabilizes the intermediate Meisenheimer complex formed during the substitution process.[23]

The rate of SNAr reactions is generally dependent on the electronegativity of the leaving group, with the C-F bond being the most reactive. However, the relative leaving group ability in SNAr can be complex and influenced by the nucleophile and reaction conditions. Given the electronic activation, both the C-I and C-Br bonds are susceptible to nucleophilic displacement.

Caption: General mechanism for SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution (Illustrative)

This protocol outlines a general procedure for the reaction with a generic nucleophile.

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 eq.) to the solution.

-

Reaction Conditions: Heat the mixture to a temperature between 50-100 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be purified by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable synthetic intermediate due to the differential reactivity of its two carbon-halogen bonds. The C-I bond at the C-2 position is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under milder conditions. The C-Br bond at the C-4 position can then be targeted for a second coupling reaction under more forcing conditions, enabling the synthesis of complex, unsymmetrically substituted anilines. Furthermore, the presence of the activating nitro group renders both halogen atoms susceptible to nucleophilic aromatic substitution. This predictable and hierarchical reactivity makes this compound a powerful tool for the construction of novel molecular entities in drug discovery and materials science. This guide provides the foundational knowledge and procedural outlines to effectively utilize this versatile building block.

References

- 1. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Alkyl Halide Reactivity [chemserv.centre.edu]

- 6. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Give reasons :The presence of nitro group -NO2at O/P positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. [doubtnut.com]

- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-iodo-6-nitroaniline. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this document focuses on high-quality predicted data. These predictions are derived from established computational methods and serve as a valuable resource for spectral interpretation, compound identification, and quality control in a research and development setting.

The predictions are based on a combination of empirical data from similar molecular structures, machine learning algorithms, and quantum mechanical calculations, which are common methodologies used by modern NMR prediction software.[1][2][3][4][5] This guide also outlines a generalized experimental protocol for the acquisition of NMR data for similar aromatic compounds, providing a framework for researchers to obtain their own experimental verification.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound, with its distinct substitution pattern on the aniline ring, gives rise to a unique NMR fingerprint. The electron-withdrawing effects of the nitro group and the halogens (bromine and iodine) significantly influence the chemical shifts of the aromatic protons and carbons.

Below are the predicted ¹H and ¹³C NMR spectral data, summarized in tabular format for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Doublet | 1H | H-5 |

| ~ 7.8 - 8.0 | Doublet | 1H | H-3 |

| ~ 6.0 - 7.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 - 152 | C-1 |

| ~ 90 - 95 | C-2 |

| ~ 138 - 142 | C-3 |

| ~ 115 - 120 | C-4 |

| ~ 130 - 135 | C-5 |

| ~ 145 - 150 | C-6 |

Note: These are predicted values. Actual experimental results may vary depending on the solvent, concentration, and instrument parameters.

Molecular Structure and Numbering

To aid in the interpretation of the predicted NMR data, the chemical structure of this compound with the standard IUPAC numbering is provided below.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. However, for ¹H NMR in many modern spectrometers, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm).[6]

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-700 MHz) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate for most organic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is common.

-

Relaxation Delay: A relaxation delay of 1-5 seconds allows for the longitudinal relaxation of protons between scans.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A wider spectral width of about 200-250 ppm is necessary to cover the range of ¹³C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR spectra, the relative areas under the peaks are integrated to determine the ratio of protons contributing to each signal.

Logical Workflow for NMR Prediction and Analysis

The process of predicting and analyzing NMR spectra for a novel or uncharacterized compound follows a logical progression. This workflow is crucial for ensuring the accuracy and reliability of the structural elucidation.

Caption: A generalized workflow for the prediction and experimental verification of NMR spectra.

References

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. Download NMR Predict - Mestrelab [mestrelab.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-2-iodo-6-nitroaniline as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-6-nitroaniline, a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific examples of PROTACs derived from this exact building block are not yet prevalent in published literature, its chemical architecture offers a strategic advantage for the modular construction of these powerful therapeutic agents. This document will explore its synthesis, physicochemical properties, and a proposed strategy for its incorporation into PROTACs, complete with hypothetical experimental protocols and data representation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

The modular nature of PROTACs allows for systematic optimization of their activity by modifying the warhead, the E3 ligase ligand, or the linker. Building blocks that facilitate this modular synthesis are therefore of significant interest in drug discovery.

Physicochemical Properties of this compound

This compound is a halogenated and nitrated aniline derivative with the molecular formula C₆H₄BrIN₂O₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₄BrIN₂O₂ |

| Molecular Weight | 342.92 g/mol |

| CAS Number | 180624-08-2 |

| Appearance | Orange Solid |

| Solubility | Soluble in organic solvents like DMSO, DMF |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Materials:

-

4-Bromo-2-nitroaniline

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Water

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 4-bromo-2-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Add N-iodosuccinimide (1.2 eq) to the solution.

-

Stir the reaction mixture at 50°C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water, which should precipitate the product.

-

Filter the precipitate and wash with water.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as an orange solid.

Proposed Strategy for Utilization as a PROTAC Building Block

The key to the utility of this compound as a PROTAC building block lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and can be selectively functionalized while leaving the C-Br bond intact for a subsequent coupling reaction. This allows for a stepwise and controlled introduction of the linker and either the POI-binding ligand or the E3 ligase ligand.

The nitro group can be reduced to an amine, providing an additional point for functionalization or to act as a key pharmacophoric feature.

The proposed workflow for synthesizing a PROTAC using this building block is depicted in the following diagram:

Hypothetical Experimental Protocols for PROTAC Synthesis

This section provides detailed, albeit hypothetical, protocols for the synthesis of a PROTAC targeting a hypothetical protein kinase (PK) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Materials:

-

This compound

-

A terminal alkyne-containing POI-binding ligand (e.g., a kinase inhibitor warhead)

-

Pd(PPh₃)₂Cl₂

-

CuI

-

Triethylamine (TEA)

-

Anhydrous THF

Procedure:

-

To a solution of this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add triethylamine (3.0 eq) and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the bromo-functionalized intermediate.

Materials:

-

Bromo-functionalized intermediate from Step 1

-

A boronic acid or ester derivative of a linker precursor

-

Pd(dppf)Cl₂

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water

Procedure:

-

In a Schlenk flask, combine the bromo-functionalized intermediate (1.0 eq), the boronic acid/ester linker precursor (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 90°C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Materials:

-

Fully functionalized intermediate from Step 2

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

Procedure:

-

Dissolve the intermediate from Step 2 in ethanol.

-

Add SnCl₂·2H₂O (5.0 eq) and heat the mixture to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Materials:

-

Aniline derivative from Step 3

-

A VHL ligand with a carboxylic acid handle

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Procedure:

-

To a solution of the VHL ligand with a carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the aniline derivative from Step 3 (1.0 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.

Evaluation of PROTAC Activity

Once the hypothetical PROTAC is synthesized, its biological activity needs to be evaluated. This involves a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Data Presentation: Hypothetical Degradation Data

The efficacy of a PROTAC is typically characterized by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).

| PROTAC Candidate | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical-PROTAC-1 | PK-1 | Cancer Cell Line A | 50 | 95 |

| Hypothetical-PROTAC-2 | PK-1 | Cancer Cell Line A | 25 | 98 |

Table 2: Hypothetical degradation data for PROTACs derived from this compound.

Experimental Protocols for PROTAC Evaluation

Objective: To quantify the reduction in the levels of the target protein upon treatment with the PROTAC.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-